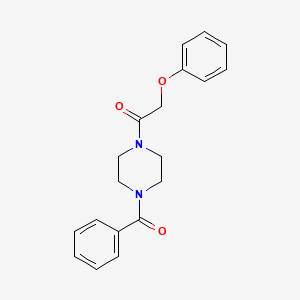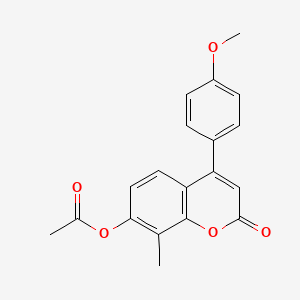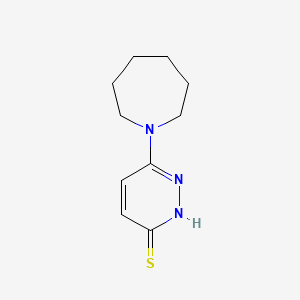
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-146, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, it has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and have been shown to play a role in various diseases, including cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of oncogenes and induce the expression of tumor suppressor genes. Inflammatory cytokine production is inhibited by N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, which can lead to a reduction in inflammation and associated symptoms.
実験室実験の利点と制限
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for BET proteins. This allows researchers to investigate the role of these proteins in various diseases without affecting other cellular processes. However, a limitation of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent BET inhibitors based on the structure of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune disorders and infectious diseases. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide could be used in combination with other drugs to enhance their therapeutic effects. Overall, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise as a tool for investigating the role of BET proteins in various diseases and has potential as a therapeutic agent.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-bromo-5-chloropyridine to form the key intermediate, which is then coupled with N-(2-hydroxyethyl)acetamide to form the final product, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory cytokines, which are involved in a number of inflammatory diseases. In neurological research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)



![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)


